Ethyl 4-[(4-chlorobenzyl)oxy]benzoate

Physicochemical Properties Lipophilicity Drug Design

ETHYL 4-[(4-CHLOROBENZYL)OXY]BENZOATE is a critical, non-interchangeable intermediate for synthesizing the hypolipidemic agent 4-(4-chlorobenzyloxy)-benzyl nicotinate and next-gen antivirals. Its 4-chloro substituent delivers a quantifiably higher XlogP (4.2) versus non-chlorinated analogs (3.6), which is essential for achieving desired lipophilicity in drug discovery. The ethyl ester group is required for key reduction steps not feasible with free acid analogs. Substitution risks failed synthesis or inactive biological profiles. This compound is verified for specific patented synthetic routes; ensure your supply chain integrity by confirming batch-specific purity and compliance before ordering.

Molecular Formula C16H15ClO3
Molecular Weight 290.74
CAS No. 56441-54-4
Cat. No. B2506024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-chlorobenzyl)oxy]benzoate
CAS56441-54-4
Molecular FormulaC16H15ClO3
Molecular Weight290.74
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
InChIKeySPWPPXQXMUOYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (CAS 56441-54-4) Procurement Guide: A Key Intermediate for Hypolipidemic Agents and Lipid Metabolism Studies


Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (CAS 56441-54-4) is a benzoate ester derivative characterized by an ethyl ester and a 4-chlorobenzyl ether substituent, with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol . It primarily serves as a versatile intermediate in organic synthesis, notably as a precursor to the hypolipidemic agent 4-(4-chlorobenzyloxy)-benzyl nicotinate, and is also employed in the synthesis of antimicrobial and antiviral compounds [1]. Unlike its non-chlorinated analog, the presence of the chloro substituent significantly alters its physicochemical properties and synthetic utility, which are critical for its specific applications.

Why Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Cannot Be Simply Substituted with a Non-Chlorinated or Acid Analog


The presence of the 4-chloro substituent in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate fundamentally alters its lipophilicity, synthetic reactivity, and biological activity profile compared to closely related compounds like Ethyl 4-(benzyloxy)benzoate or the free acid 4-[(4-Chlorobenzyl)oxy]benzoic acid. Computed physicochemical properties and documented applications demonstrate that this compound is not a generic 'drop-in' replacement for its analogs. For instance, its specific XlogP value influences its behavior as a synthetic intermediate and its potential interaction with biological targets. Substituting with a non-chlorinated or free acid analog would lead to different reaction outcomes, altered metabolic profiles, or a complete loss of function in specific synthetic pathways. The quantitative evidence below details these critical differentiators.

Quantitative Evidence Guide for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Differentiation


Lipophilicity (XlogP) Comparison: Ethyl 4-[(4-chlorobenzyl)oxy]benzoate vs. Non-Chlorinated Analog

The target compound exhibits a significantly higher computed lipophilicity (XlogP = 4.2) compared to its non-chlorinated analog, Ethyl 4-(benzyloxy)benzoate (XlogP = 3.6). This 0.6-unit increase in XlogP is directly attributable to the presence of the 4-chloro substituent on the benzyl ether group. This difference is crucial for applications where membrane permeability or hydrophobic interactions are key .

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility as a Key Intermediate: Precursor to a Documented Hypolipidemic Agent

The target compound is specifically documented as a key synthetic precursor to 4-(4-chlorobenzyloxy)-benzyl nicotinate, a compound with demonstrated hypolipidemic activity in vivo [1]. The patented synthesis pathway explicitly requires the ethyl ester form of the 4-[(4-chlorobenzyl)oxy]benzoate scaffold for reduction to the corresponding alcohol intermediate [1]. A direct attempt to use the free acid analog (4-[(4-chlorobenzyl)oxy]benzoic acid) in this step would not yield the same product and would require different reaction conditions.

Organic Synthesis Hypolipidemic Agents Precursor

Structural Impact on Molecular Weight and Physicochemical Profile

The presence of the chlorine atom in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate results in a molecular weight of 290.74 g/mol, which is 34.44 g/mol heavier than its non-chlorinated analog, Ethyl 4-(benzyloxy)benzoate (256.30 g/mol) . This increase in molecular weight, combined with a lower topological polar surface area (TPSA) of 35.5 Ų compared to the analog's 35.53 Ų [1], indicates a more hydrophobic and sterically distinct molecule, which can influence its reactivity and recognition in biological systems.

Physicochemical Properties Molecular Weight Structural Comparison

Optimal Application Scenarios for Procuring Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Based on Evidenced Differentiation


Synthesis of Hypolipidemic Agent 4-(4-Chlorobenzyloxy)-benzyl Nicotinate

Procurement of this compound is essential for researchers following the patented synthetic route to 4-(4-chlorobenzyloxy)-benzyl nicotinate. The ethyl ester group is required for the initial reduction step with lithium aluminum hydride to yield the key alcohol intermediate, a transformation not directly feasible with the free acid analog. This specific application leverages the compound's unique ester functionality [1].

Medicinal Chemistry Campaigns Requiring Specific Lipophilicity

In drug discovery projects where a target XlogP value of approximately 4.2 is desired for optimizing membrane permeability or target engagement, Ethyl 4-[(4-chlorobenzyl)oxy]benzoate serves as a valuable building block. Its quantifiably higher lipophilicity compared to the non-chlorinated analog (XlogP 3.6) makes it the compound of choice when a more hydrophobic core structure is needed .

Synthesis of N-Chloroheterocyclic Antimicrobials and HCV Protease Inhibitors

This compound is cited as a reactant for the synthesis of N-chloroheterocyclic antimicrobials and second-generation selective inhibitors of the hepatitis C virus NS3 serine protease. In these applications, the 4-chlorobenzyl ether moiety and the ethyl ester group are both integral to the structure of the final biologically active molecule. Substitution with an analog lacking the chlorine atom would result in a different compound with an unknown and potentially inactive biological profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.